molecular formula C23H22ClN5O3S B2838723 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 893920-48-4

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No. B2838723
CAS RN: 893920-48-4
M. Wt: 483.97
InChI Key: KTFKUYUEMAQOIR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to have significant antitumor activity . They have been shown to be effective SRC kinase inhibitors in Burkitt lymphoma cell lines .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, pyrazolo[3,4-d]pyrimidines can be synthesized using various methods . For instance, one method involves the use of solvents, catalysts, and microwave irradiation .

Scientific Research Applications

Antitumor Activity Compounds similar to "2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide" have been synthesized and evaluated for their antitumor activities. For instance, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibited mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these, a particular derivative was identified as the most active one, indicating the potential of such compounds for further development as antitumor agents (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Activity The synthesis of new heterocycles incorporating antipyrine moiety has been explored, leading to compounds with promising antimicrobial activities. The creation of these compounds involves complex synthetic routes that result in a diverse array of structures capable of acting against various microbial strains (Bondock, Rabie, Etman, & Fadda, 2008). This highlights the versatility of pyrazolo[3,4-d]pyrimidine derivatives in developing antimicrobial agents.

Mechanism of Action

The compound is believed to work by inhibiting SRC kinases, which play a crucial role in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells .

Future Directions

The compound and its derivatives show promise in the field of cancer treatment, particularly in the treatment of Burkitt lymphoma . Future research could focus on further understanding the compound’s mechanism of action and optimizing its synthesis process for potential therapeutic applications .

properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3S/c1-31-19-7-6-15(10-20(19)32-2)8-9-25-21(30)13-33-23-18-12-28-29(22(18)26-14-27-23)17-5-3-4-16(24)11-17/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFKUYUEMAQOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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